(2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside
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Overview
Description
(2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside is a complex organic compound. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzopyran core linked to a glucopyranoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the benzopyran core, followed by the introduction of the glucopyranoside group. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to promote substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the formulation of various products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of (2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating oxidative stress pathways, interacting with enzymes, or binding to specific receptors. These interactions can lead to various biological responses, including antioxidant activity and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2,5,7,8-Tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl (9Z,12Z)-9,12-octadecadienoate
- ®-2,5,8-Trimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol
Uniqueness
What sets (2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl-beta-D-glucopyranoside apart from similar compounds is its unique glucopyranoside moiety, which may confer distinct biological activities and enhance its solubility and bioavailability.
Properties
CAS No. |
102340-61-4 |
---|---|
Molecular Formula |
C33H56O7 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H56O7/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-16-33(6)17-15-25-19-26(18-24(5)31(25)40-33)38-32-30(37)29(36)28(35)27(20-34)39-32/h18-19,21-23,27-30,32,34-37H,7-17,20H2,1-6H3/t22-,23-,27-,28-,29+,30-,32-,33-/m1/s1 |
InChI Key |
VDKKOBGKVRANCM-SGOZSYJUSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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